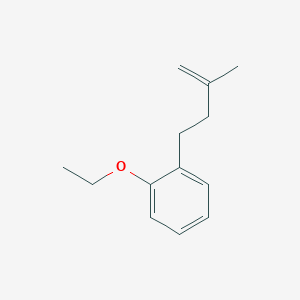

4-(2-Ethoxyphenyl)-2-methyl-1-butene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-14-13-8-6-5-7-12(13)10-9-11(2)3/h5-8H,2,4,9-10H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKJUKSCXOBHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641212 | |

| Record name | 1-Ethoxy-2-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18272-87-2 | |

| Record name | 1-Ethoxy-2-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(2-Ethoxyphenyl)-2-methyl-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target molecule, 4-(2-Ethoxyphenyl)-2-methyl-1-butene. This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected analytical data. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel organic compounds and for professionals in the field of drug development exploring new chemical entities.

Introduction

This compound is an unsaturated aromatic ether. Compounds of this class are of interest in medicinal chemistry and materials science due to their potential biological activity and utility as synthetic intermediates. This guide details a robust synthetic method for its preparation and provides a full suite of expected characterization data to ensure the identity and purity of the synthesized compound.

Proposed Synthesis Pathway: The Wittig Reaction

A reliable method for the synthesis of this compound is the Wittig reaction. This approach offers high regioselectivity for the formation of the double bond, a significant advantage over other olefination methods. The proposed two-step synthesis is outlined below.

Step 1: Preparation of the Phosphonium Salt

The synthesis begins with the formation of a triphenylphosphonium salt from 2-ethoxybenzyl bromide and triphenylphosphine.

Step 2: The Wittig Reaction

The phosphonium salt is then deprotonated with a strong base to form the corresponding ylide. This ylide subsequently reacts with acetone to yield the desired product, this compound, and triphenylphosphine oxide as a byproduct.

Caption: Proposed two-step synthesis of this compound via the Wittig reaction.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions should be dried using standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of (2-Ethoxybenzyl)triphenylphosphonium bromide

-

To a solution of 2-ethoxybenzyl bromide (1 equivalent) in anhydrous toluene, add triphenylphosphine (1 equivalent).

-

Reflux the mixture for 4 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-ethoxybenzyl)triphenylphosphonium bromide.

Synthesis of this compound

-

Suspend (2-ethoxybenzyl)triphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The formation of the orange-red ylide should be observed.

-

Stir the mixture at 0 °C for 1 hour.

-

Add acetone (1.2 equivalents) dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Characterization Data

The following tables summarize the expected quantitative data for the synthesized this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 18272-87-2 |

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 190.29 g/mol |

| Appearance | Colorless oil |

| Boiling Point | Not available |

| Refractive Index | Not available |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | Ar-H |

| ~7.10 | t | 1H | Ar-H |

| ~6.85 | t | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~4.75 | s | 1H | =CH₂ |

| ~4.65 | s | 1H | =CH₂ |

| ~4.05 | q | 2H | -OCH₂CH₃ |

| ~2.70 | t | 2H | Ar-CH₂- |

| ~2.30 | t | 2H | -CH₂-C= |

| ~1.75 | s | 3H | =C-CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | Ar-C-O |

| ~144.0 | =C(CH₃)₂ |

| ~130.0 | Ar-CH |

| ~128.5 | Ar-C (quat) |

| ~127.0 | Ar-CH |

| ~120.5 | Ar-CH |

| ~112.0 | =CH₂ |

| ~111.0 | Ar-CH |

| ~63.5 | -OCH₂CH₃ |

| ~39.0 | Ar-CH₂- |

| ~30.0 | -CH₂-C= |

| ~22.5 | =C-CH₃ |

| ~14.8 | -OCH₂CH₃ |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| ~3070 | =C-H stretch (alkene) |

| ~3050 | =C-H stretch (aromatic) |

| ~2970, 2930, 2870 | C-H stretch (aliphatic) |

| ~1650 | C=C stretch (alkene) |

| ~1600, 1490 | C=C stretch (aromatic) |

| ~1240 | C-O-C stretch (asymmetric) |

| ~1040 | C-O-C stretch (symmetric) |

| ~890 | =CH₂ bend (out-of-plane) |

| ~750 | C-H bend (ortho-disubstituted aromatic) |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment |

| 190 | [M]⁺ |

| 175 | [M - CH₃]⁺ |

| 161 | [M - C₂H₅]⁺ |

| 133 | [M - C₄H₇]⁺ |

| 121 | [C₈H₉O]⁺ |

| 91 | [C₇H₇]⁺ |

Logical Workflow for Compound Characterization

The identity and purity of the synthesized compound should be confirmed through a series of analytical techniques. The logical workflow for this process is illustrated below.

Spectroscopic Profile of 4-(2-Ethoxyphenyl)-2-methyl-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-ethoxyphenyl)-2-methyl-1-butene. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents a detailed, predictive analysis based on the known spectroscopic characteristics of structurally analogous compounds. The data herein is intended to serve as a reliable reference for researchers involved in the synthesis, characterization, and application of related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of similar structures, including 2-methyl-4-phenyl-1-butene and ethoxybenzene, taking into account the expected electronic and structural effects of the substituents.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | Ar-H |

| ~7.10 | t | 1H | Ar-H |

| ~6.85 | t | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~4.75 | s | 1H | =CH₂ |

| ~4.60 | s | 1H | =CH₂ |

| ~4.05 | q | 2H | -OCH₂CH₃ |

| ~2.70 | t | 2H | Ar-CH₂- |

| ~2.30 | t | 2H | -CH₂-C= |

| ~1.70 | s | 3H | =C-CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Predicted in CDCl₃ at 400 MHz.

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | Ar-C-O |

| ~145.0 | =C(CH₃)- |

| ~130.0 | Ar-C (quaternary) |

| ~128.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~120.5 | Ar-CH |

| ~112.0 | Ar-CH |

| ~110.0 | =CH₂ |

| ~63.5 | -OCH₂CH₃ |

| ~40.0 | Ar-CH₂- |

| ~30.0 | -CH₂-C= |

| ~22.5 | =C-CH₃ |

| ~14.8 | -OCH₂CH₃ |

Predicted in CDCl₃ at 100 MHz.

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch (alkene) |

| ~3050 | Medium | =C-H stretch (aromatic) |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1600, 1495 | Medium-Strong | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~890 | Strong | =CH₂ bend (out-of-plane) |

MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion |

| 190 | [M]⁺ (Molecular Ion) |

| 135 | [M - C₄H₇]⁺ |

| 107 | [M - C₄H₇ - C₂H₄]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1 second.

-

Collect 16-32 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 240 ppm.

-

Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Collect 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

IR Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition:

-

Use a standard EI energy of 70 eV.

-

Scan a mass range of m/z 40-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimentally derived data for 4-(2-Ethoxyphenyl)-2-methyl-1-butene is publicly available. This guide compiles known information and provides predicted properties and generalized experimental protocols based on the analysis of its structural motifs and related chemical compounds.

Introduction

This compound is a substituted aromatic alkene. Its structure, featuring an ethoxyphenyl group attached to a methylbutene chain, suggests potential applications in organic synthesis and medicinal chemistry as a building block for more complex molecules. A thorough understanding of its physical and chemical properties is essential for its effective use in research and development.

Chemical Identity

A clear identification of a chemical compound is the foundation for all scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Citation |

| CAS Number | 18272-87-2 | [1] |

| Molecular Formula | C13H18O | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| IUPAC Name | 1-ethoxy-2-(3-methylbut-3-en-1-yl)benzene | |

| InChI Key | GZKJUKSCXOBHLX-UHFFFAOYSA-N |

Physical Properties

| Property | Predicted Value | Notes |

| Boiling Point | Not available | Prediction would be based on its molecular weight and structural features. |

| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. |

| Density | Not available | Expected to be slightly less dense than water. |

| Solubility | Not available | Predicted to be soluble in common organic solvents and insoluble in water. |

| Refractive Index | Not available |

Chemical and Spectroscopic Properties

The chemical behavior and spectroscopic characteristics of this compound are dictated by its constituent functional groups: the 2-ethoxyphenyl group and the 2-methyl-1-butene moiety.

Predicted Chemical Reactivity

-

Alkene Moiety: The double bond in the 2-methyl-1-butene portion is susceptible to electrophilic addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation) and oxidation.

-

Aromatic Ring: The ethoxy-substituted benzene ring can undergo electrophilic aromatic substitution reactions. The ethoxy group is an ortho-, para-director.

-

Ether Linkage: The ether group is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr or HI).

Predicted Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure.

4.2.1 1H NMR Spectroscopy

-

Aromatic Protons: Signals in the range of 6.8-7.3 ppm, exhibiting splitting patterns characteristic of a 1,2-disubstituted benzene ring.

-

Ethoxy Group: A quartet around 4.0 ppm (O-CH2) and a triplet around 1.4 ppm (CH3).

-

Butene Chain: Protons of the vinyl group (=CH2) would appear around 4.7 ppm. The allylic protons (C-CH2-Ar) would likely be around 2.7 ppm, and the other methylene protons would be adjacent to these. The methyl group on the double bond would be a singlet around 1.7 ppm.

4.2.2 13C NMR Spectroscopy

-

Aromatic Carbons: Six signals are expected in the aromatic region (approximately 110-160 ppm). The carbon bearing the ethoxy group would be the most downfield.

-

Alkene Carbons: The sp2 carbons of the double bond would appear in the range of 110-150 ppm.

-

Aliphatic Carbons: The carbons of the ethoxy and butene chains would be found in the upfield region of the spectrum.

4.2.3 Infrared (IR) Spectroscopy

-

Aromatic C-H stretch: Around 3030-3100 cm-1.

-

Aliphatic C-H stretch: Just below 3000 cm-1.

-

C=C stretch (alkene): Around 1650 cm-1.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm-1 region.

-

C-O stretch (ether): A strong band in the 1200-1250 cm-1 region for the aryl ether.

4.2.4 Mass Spectrometry

-

Molecular Ion Peak (M+): Expected at m/z = 190.

-

Fragmentation: Common fragmentation patterns would involve cleavage of the benzylic bond, loss of the ethoxy group, and rearrangements of the butene chain.

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, the following are generalized methodologies for the synthesis and analysis of similar aryl-substituted alkenes.

General Synthesis Approach

A plausible synthesis could involve a Grignard reaction between 2-ethoxybenzylmagnesium bromide and 3-chloro-2-methyl-1-propene, or a Wittig reaction between 2-ethoxybenzaldehyde and an appropriate phosphorane. Another approach could be a cross-coupling reaction.

Below is a conceptual workflow for the synthesis and purification of an aryl-alkene.

Caption: Conceptual workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

5.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of the compound and confirm its molecular weight.

-

Protocol Outline:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject the sample into a GC equipped with a nonpolar capillary column (e.g., DB-5ms).

-

Employ a temperature program that allows for the separation of the product from any starting materials or byproducts.

-

The eluent is introduced into a mass spectrometer for ionization (typically electron ionization) and detection.

-

Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion and fragmentation pattern.

-

5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of the compound.

-

Protocol Outline:

-

Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl3).

-

Acquire 1H and 13C NMR spectra.

-

Integrate the proton signals and analyze the chemical shifts and coupling constants to assign the structure.

-

Additional experiments like COSY, HSQC, and HMBC can be used for unambiguous assignment.

-

5.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Protocol Outline:

-

The sample (if liquid) can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

-

Acquire the IR spectrum.

-

Identify characteristic absorption bands corresponding to the aromatic ring, alkene, and ether functional groups.

-

The logical flow for characterizing a novel compound like this compound is depicted below.

Caption: Logical workflow for the analytical characterization of a synthesized compound.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the structural motifs present in the molecule, such as the substituted aromatic ether, are found in various biologically active compounds. Aromatic ethers have been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. The presence of the alkene chain also provides a site for potential metabolic activation or further chemical modification.

Any investigation into the biological effects of this compound would need to begin with in vitro screening assays to assess cytotoxicity and activity against various cellular targets.

Conclusion

This compound is a compound with potential utility in synthetic and medicinal chemistry. This guide provides a summary of its known identifiers and a framework for its further investigation. The lack of extensive experimental data highlights an opportunity for further research to fully characterize its physical, chemical, and biological properties. The outlined general experimental protocols provide a starting point for researchers interested in working with this and structurally related molecules.

References

Novel Synthetic Routes to 4-(2-Ethoxyphenyl)-2-methyl-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of novel synthetic routes for the preparation of 4-(2-Ethoxyphenyl)-2-methyl-1-butene, a key intermediate in various research and development applications. The document outlines plausible synthetic strategies, with a primary focus on the Wittig reaction due to its reliability and substrate tolerance. Detailed experimental protocols for the synthesis of precursors and the final product are provided, supported by quantitative data and reaction diagrams to facilitate reproducibility and adaptation in a laboratory setting. Alternative synthetic approaches, including Grignard and Heck reactions, are also discussed.

Introduction

This compound is a substituted alkene of interest in medicinal chemistry and materials science. Its synthesis requires a robust and efficient methodology that allows for the precise installation of the ethoxyphenyl and isobutenyl moieties. This guide evaluates three principal synthetic strategies: the Wittig reaction, the Grignard reaction, and the Heck reaction. While all three present viable pathways, the Wittig olefination is highlighted as a particularly effective method for constructing the target molecule with high regioselectivity.

Proposed Synthetic Routes

Three primary disconnection approaches are considered for the synthesis of this compound:

-

Wittig Reaction: This approach involves the reaction of an isopropylphosphonium ylide with 2-ethoxybenzaldehyde. This method is advantageous due to the ready availability of the starting materials and the generally high yields of Wittig reactions.[1][2][3]

-

Grignard Reaction: A Grignard reagent derived from a 2-ethoxyphenyl halide can be reacted with a suitable electrophile, such as an allyl halide or an α,β-unsaturated ketone, to form the carbon-carbon bond.

-

Heck Reaction: This palladium-catalyzed cross-coupling reaction could unite a 2-ethoxyphenyl halide or triflate with isobutylene or a related olefin.[4][5]

This guide will provide a detailed experimental protocol for the most promising route, the Wittig reaction.

The Wittig Reaction Route: A Detailed Protocol

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones.[1][2][3] The overall synthetic pathway for this compound via the Wittig reaction is depicted below.

Figure 1: Overall synthetic workflow for this compound via the Wittig reaction.

Synthesis of Precursor 1: 2-Ethoxybenzaldehyde

The synthesis of 2-ethoxybenzaldehyde is achieved through the Williamson ether synthesis, starting from salicylaldehyde and bromoethane.[6]

Experimental Protocol:

-

To a solution of salicylaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

To this suspension, add bromoethane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80°C and stir for 12 hours.[6]

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-ethoxybenzaldehyde.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield (%) | Reference |

| Salicylaldehyde | 122.12 | 1.0 | >98% | - | [7] |

| Bromoethane | 108.97 | 1.2 | >99% | - | - |

| Potassium Carbonate | 138.21 | 1.5 | >99% | - | - |

| 2-Ethoxybenzaldehyde | 150.18 | - | >97% | ~72% | [6] |

Table 1: Quantitative data for the synthesis of 2-ethoxybenzaldehyde.

Synthesis of Precursor 2: Isopropyltriphenylphosphonium Bromide

The Wittig reagent precursor, isopropyltriphenylphosphonium bromide, is synthesized by the reaction of triphenylphosphine with 2-bromopropane.[8]

Experimental Protocol:

-

In a pressure vessel, combine triphenylphosphine (1.0 eq) and 2-bromopropane (1.2 eq) in toluene.

-

Seal the vessel and heat the mixture to 110°C for 48 hours.[8]

-

Cool the reaction mixture to room temperature. The product will precipitate as a white solid.

-

Filter the solid, wash with cold toluene, and dry under vacuum to yield isopropyltriphenylphosphonium bromide.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield (%) | Reference |

| Triphenylphosphine | 262.29 | 1.0 | >99% | - | - |

| 2-Bromopropane | 122.99 | 1.2 | >98% | - | - |

| Isopropyltriphenylphosphonium Bromide | 385.28 | - | >98% | High | [8] |

Table 2: Quantitative data for the synthesis of isopropyltriphenylphosphonium bromide.

Wittig Reaction: Synthesis of this compound

The final step involves the Wittig olefination of 2-ethoxybenzaldehyde with the ylide generated from isopropyltriphenylphosphonium bromide.

Figure 2: Mechanism of the Wittig reaction.

Experimental Protocol (Analogous Procedure):

Note: This is a representative protocol based on similar Wittig reactions. Optimization may be required.

-

Suspend isopropyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to -78°C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The formation of the orange-red ylide indicates a successful reaction.

-

Stir the mixture at -78°C for 1 hour, then allow it to warm to 0°C and stir for an additional hour.

-

Cool the reaction mixture back to -78°C and add a solution of 2-ethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The major byproduct, triphenylphosphine oxide, can be challenging to remove. Several methods can be employed:

-

Crystallization: The crude product can be dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and cooled to induce crystallization of the less soluble triphenylphosphine oxide.[8]

-

Column Chromatography: Purification by flash chromatography on silica gel using a hexane/ethyl acetate gradient is effective.[8]

-

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Estimated Yield (%) |

| Isopropyltriphenylphosphonium Bromide | 385.28 | 1.1 | >98% | - |

| n-Butyllithium | 64.06 | 1.1 | - | - |

| 2-Ethoxybenzaldehyde | 150.18 | 1.0 | >97% | - |

| This compound | 190.28 | - | >95% | 60-80 |

Table 3: Quantitative data for the Wittig reaction.

Alternative Synthetic Routes

Grignard Reaction

A plausible Grignard route would involve the formation of (2-ethoxyphenyl)magnesium bromide from 2-bromoethoxybenzene. This Grignard reagent could then react with an appropriate electrophile, such as 2-methyl-2-propenal, followed by dehydration of the resulting alcohol to yield the target alkene.

Figure 3: Proposed Grignard reaction pathway.

Heck Reaction

The Heck reaction offers another potential route, involving the palladium-catalyzed coupling of an aryl halide (e.g., 2-iodoethoxybenzene) with an alkene (e.g., isobutylene).[4][5] The regioselectivity of the addition would need to be carefully controlled.

Figure 4: Proposed Heck reaction pathway.

Conclusion

This technical guide has detailed several potential synthetic routes to this compound, with a comprehensive focus on the Wittig reaction. The provided experimental protocols and quantitative data for the Wittig route offer a solid foundation for the laboratory synthesis of this target molecule. While the Grignard and Heck reactions present viable alternatives, the Wittig reaction stands out for its predictable outcomes and the accessibility of its starting materials. Further optimization of the final Wittig olefination step may be beneficial to maximize yield and purity.

References

- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. CN103724171B - Preparation method of 2-ethoxybenzaldehyde - Google Patents [patents.google.com]

- 7. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

CAS number and IUPAC name for 4-(2-Ethoxyphenyl)-2-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of 4-(2-Ethoxyphenyl)-2-methyl-1-butene. Due to the limited availability of published experimental data specific to this compound, the experimental protocols provided are based on established general methodologies for analogous chemical transformations. Researchers should treat these protocols as illustrative and optimize them for their specific laboratory conditions.

Compound Identification

-

IUPAC Name: 1-ethoxy-2-(3-methylbut-3-en-1-yl)benzene

-

CAS Number: 18272-87-2[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C13H18O | --- |

| Molecular Weight | 190.29 g/mol | [1] |

| XLogP3-AA (Predicted) | 4.2 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 1 | Calculated |

| Rotatable Bond Count | 4 | Calculated |

| Exact Mass | 190.135765 g/mol | Calculated |

| Monoisotopic Mass | 190.135765 g/mol | Calculated |

| Topological Polar Surface Area | 9.2 Ų | Calculated |

| Heavy Atom Count | 14 | Calculated |

Proposed Synthesis

A plausible and widely used method for the synthesis of terminal alkenes such as this compound is the Wittig reaction . This reaction involves the treatment of a ketone with a phosphorus ylide.[2][3][4]

The proposed two-step synthesis for this compound would involve:

-

Preparation of the corresponding ketone: 3-(2-Ethoxyphenyl)propanal would be reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) followed by oxidation of the resulting secondary alcohol to the ketone, 1-(2-ethoxyphenyl)propan-2-one.

-

Wittig Olefination: The resulting ketone, 1-(2-ethoxyphenyl)butan-2-one, would then be reacted with a methylidene phosphorus ylide (e.g., methyltriphenylphosphonium bromide and a strong base) to yield the final product, this compound.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic steps.

Synthesis of 1-(2-Ethoxyphenyl)butan-2-one (Intermediate)

Materials:

-

2-Bromoethoxybenzene

-

Magnesium turnings

-

Dry diethyl ether or THF

-

Propanal

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Anhydrous dichloromethane

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in dry diethyl ether. A solution of 2-bromoethoxybenzene in dry diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is stirred until the magnesium is consumed.

-

Reaction with Aldehyde: The solution of the Grignard reagent is cooled to 0 °C. A solution of propanal in dry diethyl ether is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Work-up: The reaction is quenched by the slow addition of saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude secondary alcohol.

-

Oxidation: The crude alcohol is dissolved in anhydrous dichloromethane. Pyridinium chlorochromate (PCC) is added in one portion, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Purification: The reaction mixture is filtered through a pad of silica gel, and the solvent is evaporated. The crude ketone is then purified by column chromatography.

Synthesis of this compound (Wittig Reaction)

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Dry tetrahydrofuran (THF)

-

1-(2-Ethoxyphenyl)butan-2-one

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Ylide Formation: In a flame-dried, two-necked flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide is suspended in dry THF. The suspension is cooled to 0 °C, and a strong base (e.g., n-butyllithium) is added dropwise. The mixture is stirred at room temperature for 1 hour to form the phosphorus ylide.[5]

-

Wittig Reaction: The reaction mixture is cooled to -78 °C. A solution of 1-(2-ethoxyphenyl)butan-2-one in dry THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.[2]

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Visualizations

Proposed Synthesis Workflow

References

- 1. 18272-87-2|this compound|BLDpharm [bldpharm.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Solubility Profile of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Introduction

4-(2-Ethoxyphenyl)-2-methyl-1-butene (CAS No. 18272-87-2) is an organic compound with potential applications in chemical synthesis and as an intermediate in the development of novel molecules.[1][2] A thorough understanding of its solubility in various solvents is critical for its application in reaction chemistry, formulation, purification, and analytical characterization. Low solubility can lead to unpredictable results during in vitro testing and may cause issues with bioavailability in drug development contexts.[3][4]

This technical guide provides a theoretical solubility profile of this compound based on its molecular structure and outlines standardized experimental protocols for its quantitative determination.

Molecular Structure:

-

IUPAC Name: 1-ethoxy-2-(3-methylbut-3-en-1-yl)benzene[2]

-

Molecular Formula: C₁₃H₁₈O[1]

-

Molecular Weight: 190.29 g/mol [2]

The structure contains a nonpolar benzene ring and a butene chain, along with a polar ethoxy group. This amphiphilic nature suggests it will exhibit poor solubility in water and good solubility in nonpolar organic solvents. The general rule "like dissolves like" indicates that polar solutes dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[5]

Solubility Data

Quantitative solubility data for this compound is not extensively available in public literature. The following table presents illustrative solubility values based on the compound's structural characteristics. These values should be confirmed experimentally using the protocols outlined in Section 3.0.

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent Category | Solvent | Predicted Solubility (g/L) | Predicted Classification |

| Polar Protic | Water | < 0.1 | Insoluble |

| Ethanol | > 100 | Freely Soluble | |

| Methanol | > 100 | Freely Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | Freely Soluble |

| Acetone | > 100 | Freely Soluble | |

| Acetonitrile | > 50 | Soluble | |

| Nonpolar | Hexane | > 100 | Freely Soluble |

| Toluene | > 100 | Freely Soluble | |

| Diethyl Ether | > 100 | Freely Soluble | |

| Acidic/Basic | 5% Aqueous HCl | < 0.1 | Insoluble |

| 5% Aqueous NaOH | < 0.1 | Insoluble |

Disclaimer: The data in this table is illustrative and intended for guidance only. Actual values must be determined experimentally.

Experimental Protocols

The thermodynamic solubility can be reliably determined using the saturation shake-flask method, followed by quantitative analysis of the supernatant.[6]

Thermodynamic Solubility Determination via Shake-Flask Method

This protocol determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solvent at a specific temperature and pressure.[7]

Materials:

-

This compound (solid or oil)

-

Selected solvents (e.g., water, ethanol, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 10 mg of compound to 2 mL of solvent). The presence of undissolved solid or oil is necessary to ensure saturation.[6]

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6] For thermodynamic solubility, incubation times of 24 hours or more are required.[3]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.[6] To ensure complete removal of undissolved material, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[6]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To prevent contamination from particulate matter, filter the collected supernatant through a 0.45 µm syringe filter.[8]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

Analytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the concentration of a compound in a saturated solution.[9][10]

Procedure:

-

Standard Preparation: Prepare a series of at least five standard solutions of this compound of known concentrations in a suitable diluent.[9]

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area response for each concentration. Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient (R²), which should be >0.99.[9]

-

Sample Analysis: Inject the diluted supernatant sample into the HPLC system and record its peak area.

-

Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample. Account for the dilution factor to determine the final solubility in the original solvent.[9]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for HPLC Quantification of Solubility.

References

- 1. 18272-87-2|this compound|BLDpharm [bldpharm.com]

- 2. This compound | 18272-87-2 [sigmaaldrich.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. m.youtube.com [m.youtube.com]

- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Introduction

4-(2-Ethoxyphenyl)-2-methyl-1-butene is an organic compound featuring a substituted aromatic ring linked to an alkene. Its structure comprises three key functional regions that dictate its thermal behavior:

-

2-Ethoxyphenyl Group: An aromatic ether, which is generally more thermally stable than aliphatic ethers but possesses a C-O bond susceptible to cleavage at elevated temperatures.

-

Alkyl Linkage: A propylene bridge connecting the aromatic ring to the double bond. The benzylic C-C bond is a potential point of initial fragmentation.

-

2-Methyl-1-butene Group: A substituted terminal alkene. The double bond can undergo isomerization or participate in radical-induced reactions upon heating.

Understanding the thermal stability of this molecule is critical for applications where it might be subjected to high temperatures, such as in chemical synthesis, materials science, or as an intermediate in drug development. This guide outlines the probable degradation mechanisms and the standard experimental protocols required for their validation.

Inferred Thermal Stability and Degradation Profile

The overall thermal stability of this compound will be a composite of the stabilities of its constituent parts. The degradation process is expected to be complex, likely initiating in the 350°C to 450°C range, which is consistent with the pyrolysis temperatures of many alkylbenzenes and styrenic compounds.[1][2]

Influence of the Aromatic Ether Moiety

Aromatic-aliphatic ethers typically undergo thermal degradation via cleavage of the ether linkage.[3][4] For the subject molecule, this would involve the scission of the ethoxy group. The degradation temperature for aromatic polyether sulfones, for instance, begins around 370°C to 400°C.[4]

Influence of the Alkylbenzene Structure

The thermal decomposition of alkylbenzenes is a well-studied area.[5][6] Pyrolysis of compounds similar to polystyrene, which contains a repeating alkylbenzene unit, typically occurs between 300°C and 425°C, yielding products like styrene monomer, toluene, and benzene through various C-C bond scissions.[1] The bond between the aromatic ring and the butene chain is a likely point of initial cleavage.

Hypothetical Quantitative Thermal Data

The following table summarizes the expected thermal properties based on analogous compounds. These values should be confirmed experimentally.

| Parameter | Predicted Value Range | Analytical Technique | Rationale |

| Onset of Decomposition (Tonset) | 350 - 400 °C | TGA (in N2) | Based on the lower range of thermal stability for alkylbenzenes and styrenic polymers which begin to degrade in this temperature window.[1] |

| Temperature of Max. Loss Rate (Tmax) | 400 - 450 °C | DTG (in N2) | Corresponds to the peak rate of fragmentation, similar to the pyrolysis of polystyrene which yields a high amount of liquid product around 425°C.[1] |

| Melting Point (Tm) | Not Predicted | DSC | As an unsaturated hydrocarbon with some polarity, it is likely a liquid at room temperature. DSC would confirm the absence of a melting endotherm and potentially show a boiling point. |

| Glass Transition (Tg) | Not Applicable | DSC | This property is characteristic of amorphous polymers, not small organic molecules. |

Proposed Thermal Degradation Pathways

The thermal degradation of this compound likely proceeds through a free-radical mechanism involving several competing pathways. The primary initiation steps are hypothesized to be the homolytic cleavage of the weakest bonds in the molecule.

-

Pathway A: Benzylic C-C Bond Cleavage: The bond between the aromatic ring and the butene side chain is susceptible to scission, yielding a stable 2-ethoxyphenyl radical and a 2-methyl-1-butenyl radical.

-

Pathway B: Ether Bond Cleavage: The C-O bond of the ethoxy group can break, leading to the formation of an ethyl radical and a phenoxy radical derivative.

-

Pathway C: Allylic C-H Bond Cleavage: The C-H bond adjacent to the double bond is weakened and can break to form a resonance-stabilized allylic radical.

These initial radicals can then undergo a variety of secondary reactions including hydrogen abstraction, recombination, and further fragmentation, leading to a complex mixture of smaller volatile products such as ethene, propene, ethylbenzene, and phenol derivatives.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] This technique is used to determine decomposition temperatures and quantify mass loss.

Experimental Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of the this compound sample into an inert crucible (e.g., alumina or platinum).[9]

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.[10]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a linear heating rate (e.g., 10°C/min or 20°C/min) to a final temperature well above the expected decomposition (e.g., 600°C).[11]

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

-

Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to specific mass loss percentages (e.g., T5%, T10%).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to detect thermal events such as melting, crystallization, and glass transitions.[13][14]

Experimental Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a standard reference material (e.g., Indium).

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan. Prepare an empty, sealed aluminum pan to use as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Cool the sample to a low temperature (e.g., -50°C) to observe any potential low-temperature transitions.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature below the onset of decomposition determined by TGA (e.g., 300°C).

-

Hold isothermally for a few minutes.

-

Cool the sample back to the starting temperature at the same rate.

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition).

-

Determine the onset temperature and peak temperature for any observed thermal events.

-

Conclusion

While specific experimental data for this compound is currently unavailable, a robust hypothesis regarding its thermal stability and degradation can be formulated by examining its structural components. The molecule is predicted to undergo thermal degradation starting around 350-400°C, with primary fragmentation occurring at the benzylic C-C bond and the aromatic ether linkage. The resulting degradation products are likely a complex mixture of smaller aromatic and aliphatic compounds. The experimental protocols for TGA and DSC outlined in this guide provide a clear path for researchers to empirically validate these predictions and establish a definitive thermal profile for this compound. This information is essential for its safe handling, storage, and application in thermally demanding environments.

References

- 1. Pyrolysis of Polystyrene Waste: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. documentsdelivered.com [documentsdelivered.com]

- 6. The thermal decomposition of hydrocarbons. Part 2. Alkylaromatic hydrocarbons: alkylbenzenes. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. etamu.edu [etamu.edu]

- 9. epfl.ch [epfl.ch]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to Quantum Chemical Calculations for 4-(2-Ethoxyphenyl)-2-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the quantum chemical analysis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene. While specific experimental and computational studies on this molecule are not extensively published, this document details the established theoretical protocols and computational methodologies widely applied to analogous ethoxyphenyl and substituted alkene derivatives. These methods provide deep insights into molecular structure, stability, reactivity, and spectroscopic properties, which are crucial for applications in medicinal chemistry and materials science.

The computational approach described herein leverages Density Functional Theory (DFT), a robust method for investigating the electronic structure of organic molecules.[1][2] The results from these calculations are invaluable for understanding molecular behavior at the quantum level, guiding experimental design, and accelerating the drug development process.[3][4]

Computational Methodology

The cornerstone of modern quantum chemical analysis is a well-defined computational workflow. The process begins with the optimization of the molecule's three-dimensional structure and proceeds through various calculations to determine its key properties.

Experimental Protocol: Standard Computational Workflow

A typical protocol for the quantum chemical analysis of an organic molecule like this compound involves a multi-step process executed using specialized software.

-

Initial Structure Creation : The 3D structure of the molecule is first built using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization : An initial optimization is performed to find the most stable conformation (lowest energy state) of the molecule. This is typically done using Density Functional Theory (DFT), a common choice being the B3LYP functional combined with a basis set such as 6-311++G(d,p).[1][5][6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[1]

-

Vibrational Frequency Analysis : Following optimization, vibrational frequency calculations are performed at the same level of theory. A key purpose of this step is to confirm that the optimized structure is a true energy minimum, which is verified by the absence of imaginary frequencies.[7] The results are also used to predict the molecule's infrared (IR) spectrum.[1][5]

-

Property Calculations : From the optimized geometry, a suite of electronic and spectroscopic properties is calculated. This includes:

The following diagram illustrates this standard computational workflow.

Data Presentation and Analysis

The output of quantum chemical calculations is a rich dataset of quantitative information. Structuring this data into tables is essential for clear interpretation and comparison.

Optimized Geometric Parameters

Geometry optimization provides the most stable arrangement of atoms. Key bond lengths, bond angles, and dihedral angles for this compound would be calculated and presented as follows.

| Table 1: Selected Geometric Parameters (B3LYP/6-311++G(d,p)) | |

| Parameter Type | Atoms Involved |

| Bond Lengths (Å) | C=C (butene) |

| C-O (ether) | |

| O-C (ethyl) | |

| Bond Angles (°) | C-O-C (ether) |

| C-C-C (butene backbone) | |

| Dihedral Angles (°) | C-C-O-C (phenyl-ether) |

Vibrational Frequencies

The calculated vibrational modes can be correlated with experimental IR spectroscopy. Specific frequencies are assigned to the stretching or bending of particular functional groups.

| Table 2: Calculated Vibrational Frequencies (cm⁻¹) | ||

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| Value | C-H stretch (aromatic) | Value |

| Value | C-H stretch (aliphatic) | Value |

| Value | C=C stretch (alkene) | Value |

| Value | C-O-C stretch (ether) | Value |

Frontier Molecular Orbital (FMO) Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability.[2][5][6]

The calculated values for these properties provide quantitative metrics for assessing reactivity.

| Table 3: Frontier Molecular Orbital Parameters (eV) | |

| Parameter | Calculated Value (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

| Ionization Potential (I ≈ -EHOMO) | Value |

| Electron Affinity (A ≈ -ELUMO) | Value |

| Chemical Hardness (η = (I-A)/2) | Value |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Predicted Spectroscopic Data

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results. The GIAO method is commonly used to calculate ¹H and ¹³C NMR chemical shifts.[6][7]

| Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) | |

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic Protons | Range of Values |

| Alkene Protons | Range of Values |

| Methylene Protons (-O-CH₂-) | Value |

| Methyl Protons (-CH₃) | Range of Values |

| ¹³C NMR | |

| Aromatic Carbons | Range of Values |

| Alkene Carbons | Range of Values |

| Ether Carbon (-O-CH₂-) | Value |

Conclusion

Quantum chemical calculations offer a powerful, non-experimental route to understanding the fundamental properties of molecules like this compound. By employing standard DFT methods, researchers can obtain reliable data on molecular geometry, stability, electronic structure, and spectroscopic characteristics. This theoretical framework provides a predictive tool that complements experimental work, enabling a more efficient and targeted approach in drug discovery and chemical synthesis. The methodologies and data structures presented in this guide serve as a blueprint for conducting and reporting such computational studies.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Crystal structure, Hirshfeld surface, DFT and molecular docking studies of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone; a compound with bromine⋯oxygen-type contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rowansci.substack.com [rowansci.substack.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantitative investigation on the intermolecular interactions present in 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Note and Protocol for the Synthesis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Ethoxyphenyl)-2-methyl-1-butene is an organic compound of interest in medicinal chemistry and materials science due to its unique structural features, combining an aromatic ether with an alkene moiety. This document outlines a detailed experimental protocol for the synthesis of this compound via a Grignard reaction followed by dehydration. The protocol is designed to be a reliable method for laboratory-scale synthesis, providing a clear, step-by-step procedure.

Experimental Protocol

The synthesis of this compound is proposed to be achieved in a two-step process:

-

Step 1: Grignard Reaction to form the tertiary alcohol, 1-(2-ethoxyphenyl)-3-methyl-3-buten-1-ol.

-

Step 2: Dehydration of the alcohol to yield the final product, this compound.

Step 1: Synthesis of 1-(2-ethoxyphenyl)-3-methyl-3-buten-1-ol via Grignard Reaction

Materials:

-

2-Bromoethoxybenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine (crystal)

-

3-Methyl-3-butenal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

Under a nitrogen atmosphere, add a small amount of a solution of 2-bromoethoxybenzene (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.

-

Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining 2-bromoethoxybenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add a solution of 3-methyl-3-butenal (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude alcohol, 1-(2-ethoxyphenyl)-3-methyl-3-buten-1-ol.

-

Step 2: Dehydration of 1-(2-ethoxyphenyl)-3-methyl-3-buten-1-ol

Materials:

-

Crude 1-(2-ethoxyphenyl)-3-methyl-3-buten-1-ol

-

Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dehydration Reaction:

-

Dissolve the crude alcohol from Step 1 in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

| Parameter | Step 1: Grignard Reaction | Step 2: Dehydration |

| Reactants | 2-Bromoethoxybenzene (1.0 eq), Mg (1.2 eq), 3-Methyl-3-butenal (1.0 eq) | 1-(2-ethoxyphenyl)-3-methyl-3-buten-1-ol (1.0 eq) |

| Catalyst | Iodine (catalytic) | H₂SO₄ or p-TsOH (catalytic) |

| Solvent | Anhydrous Diethyl Ether or THF | Toluene |

| Reaction Temperature | 0 °C to reflux | Reflux |

| Reaction Time | 3-5 hours | 2-4 hours |

| Theoretical Yield | - | - |

| Expected Yield | 70-85% (for the alcohol) | 80-95% (for the alkene) |

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Routes

Other potential synthetic strategies for this target molecule include:

-

Wittig Reaction: This would involve the reaction of 2-ethoxybenzaldehyde with a phosphonium ylide derived from 3-methyl-1-bromobutane. The Wittig reaction is a reliable method for forming carbon-carbon double bonds.[1][2]

-

Heck or Suzuki Coupling: These palladium-catalyzed cross-coupling reactions could be employed to form the C-C bond between the ethoxyphenyl group and the butene moiety.[3][4][5] For instance, a Suzuki coupling could be performed between 2-ethoxyphenylboronic acid and 4-bromo-2-methyl-1-butene.[6][7]

These alternative routes offer different advantages in terms of substrate availability, reaction conditions, and stereoselectivity, and may be considered based on the specific requirements of the research.

References

- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-(2-Ethoxyphenyl)-2-methyl-1-butene as a building block in medicinal chemistry

Application of 4-(2-Ethoxyphenyl)-2-methyl-1-butene in Medicinal Chemistry: A Review of Current Findings

Introduction

This compound is a distinct chemical entity characterized by an ethoxyphenyl group attached to a methyl-substituted butene backbone. While the broader class of substituted butenes and ethoxyphenyl-containing molecules has been explored in various chemical and biological contexts, a comprehensive review of the available scientific literature and patent databases reveals a notable absence of direct applications for this compound as a building block in medicinal chemistry.

Despite extensive searches, no specific instances of this compound being utilized as a key intermediate or scaffold in the synthesis of therapeutic agents for human use have been identified. The following sections detail the findings, or lack thereof, in the key areas of inquiry.

Quantitative Data

A thorough search for quantitative data pertaining to the use of this compound in medicinal chemistry, including reaction yields, compound purity, or biological activity metrics (e.g., IC₅₀, EC₅₀), did not yield any specific results. This indicates that the compound has not been a significant focus of published drug discovery and development efforts.

Experimental Protocols

Consistent with the lack of documented applications, no experimental protocols detailing the use of this compound in the synthesis of medicinally active molecules were found. Research articles and patents do describe the synthesis of structurally related compounds, such as 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, which serves as an intermediate in the production of the insecticide etofenprox. However, these protocols are not directly applicable to the specified butene derivative in a medicinal chemistry context.

Signaling Pathways and Mechanisms of Action

As there are no known therapeutic agents derived directly from this compound, there is no information regarding its influence on biological signaling pathways or its mechanism of action in a therapeutic setting.

Logical Relationships in Medicinal Chemistry

While direct applications are absent, it is possible to conceptualize the potential role of the this compound scaffold in medicinal chemistry based on the principles of drug design. The ethoxyphenyl moiety can participate in various non-covalent interactions with biological targets, such as hydrophobic and aromatic stacking interactions. The butene chain offers a degree of conformational flexibility and can be functionalized to introduce other pharmacophoric features.

The logical workflow for evaluating such a building block in a drug discovery program would typically involve its incorporation into a library of diverse small molecules, followed by screening against a panel of biological targets.

Caption: A generalized workflow for the evaluation of a novel building block in a drug discovery pipeline.

Based on a comprehensive review of the available literature, there is currently no documented application of this compound as a building block in medicinal chemistry. The information required to generate detailed application notes and protocols, including quantitative data and specific experimental procedures, is not present in the public domain. While the structural motifs within the molecule suggest potential for biological activity, its utility in the development of therapeutic agents remains unexplored and unproven. Researchers and scientists in drug development should be aware that venturing into the use of this specific compound would represent a novel area of investigation with no established precedent.

Application Notes and Protocols: Use of 4-(2-Ethoxyphenyl)-2-methyl-1-butene in the Synthesis of Heterocyclic Compounds

A thorough review of available scientific literature and chemical databases did not yield any specific examples or established protocols for the use of 4-(2-Ethoxyphenyl)-2-methyl-1-butene in the synthesis of heterocyclic compounds. While the synthesis of heterocyclic structures is a vast and active area of chemical research, this particular substituted butene does not appear as a reported precursor in the synthesis of nitrogen, oxygen, or sulfur-containing heterocyclic rings.

Researchers and drug development professionals interested in the synthesis of novel heterocyclic compounds are encouraged to consider alternative, well-established synthetic routes. The field of heterocyclic chemistry offers a diverse array of strategies, including but not limited to:

-

Cycloaddition Reactions: Such as the Diels-Alder or Huisgen 1,3-dipolar cycloaddition, which are powerful methods for the construction of various ring systems.

-

Condensation Reactions: Reactions like the Hantzsch pyridine synthesis or the Paal-Knorr synthesis for furans, pyrroles, and thiophenes, which involve the condensation of carbonyl compounds with other reagents.

-

Multicomponent Reactions: These reactions, for example, the Ugi or Passerini reactions, allow for the efficient assembly of complex molecules, including heterocycles, in a single step.

-

Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Palladium, copper, and other transition metals are widely used to catalyze the formation of C-C and C-heteroatom bonds, enabling the synthesis of a wide range of heterocyclic scaffolds.

While there is no specific data to present for the requested compound, the following sections provide generalized examples of experimental protocols and logical workflows for the synthesis of heterocyclic compounds from analogous alkene-containing starting materials. These are intended to serve as a conceptual guide for researchers.

General Strategies for Heterocycle Synthesis from Alkenes

The double bond in an alkene is a versatile functional group that can participate in a variety of cyclization reactions to form heterocyclic rings. The specific strategy depends on the desired heterocyclic core and the other functional groups present in the starting material.

Logical Workflow for a Hypothetical Cyclization

The following diagram illustrates a generalized workflow for the development of a synthetic route to a heterocyclic compound from an alkene precursor.

Caption: A logical workflow for heterocyclic synthesis from an alkene.

Hypothetical Experimental Protocols

The following are exemplary protocols and are not based on the use of this compound. They are provided to illustrate the level of detail required for experimental procedures in synthetic organic chemistry.

Example 1: Synthesis of a Tetrahydrofuran Derivative via Oxymercuration-Demercuration

This protocol describes a general method for the intramolecular cyclization of an unsaturated alcohol to form a tetrahydrofuran ring.

Reaction Scheme:

Application Notes and Protocols: Catalytic Reactions of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

A comprehensive search of available scientific literature and patent databases has revealed no specific studies detailing the catalytic reactions of 4-(2-Ethoxyphenyl)-2-methyl-1-butene. While extensive research exists on the catalytic transformations of related structural motifs, such as styrenes, substituted alkenes, and other aryl-alkene compounds, data directly pertaining to the catalytic hydrogenation, oxidation, polymerization, or other catalytic processes of this compound is not publicly available at this time.

Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, specific experimental methodologies, and signaling pathway diagrams for this particular compound, cannot be fulfilled.

General Principles and Potential Reactivity (Based on Related Structures)

Although no direct data exists for the target molecule, we can infer potential areas of reactivity based on its structural features—a substituted styrene derivative. Researchers interested in exploring the catalytic reactions of this compound could consider the following general classes of transformations commonly applied to similar molecules.

Potential Catalytic Hydrogenation

Substituted styrenes and other alkenes are readily hydrogenated in the presence of various heterogeneous and homogeneous catalysts. This reaction typically involves the addition of hydrogen across the double bond to yield the corresponding saturated alkane.

General Experimental Workflow for Alkene Hydrogenation:

Caption: General workflow for the catalytic hydrogenation of an alkene.

Potential Catalytic Oxidation

The double bond in alkene-containing molecules is susceptible to oxidation, which can lead to a variety of products, including epoxides, diols, or cleavage products, depending on the catalyst and oxidizing agent used.

Potential Oxidation Pathways:

Caption: Potential catalytic oxidation pathways for an alkene.

Potential Catalytic Polymerization

Styrenic monomers are widely used in polymerization reactions. Depending on the catalyst system employed (e.g., Ziegler-Natta, metallocene, or free-radical initiators), this compound could potentially undergo polymerization to form a polymer with ethoxyphenyl side chains.

Conceptual Polymerization Logic:

Caption: Conceptual stages of a catalytic polymerization reaction.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in the catalytic applications of this compound, the field appears to be unexplored. This presents an opportunity for novel research into the synthesis and catalytic reactivity of this compound. Initial studies could focus on screening common catalytic systems for hydrogenation, oxidation, and polymerization to establish its fundamental reactivity profile. The resulting data would be of significant interest to the broader chemical and pharmaceutical research communities.

Analytical methods for the quantification of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

Application Note: Quantitative Analysis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene

AN-2025-11-01

Audience: Researchers, scientists, and drug development professionals.